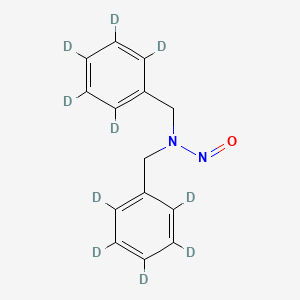
N-Nitrosodibenzylamine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosodibenzylamine-d10 is a deuterated form of N-Nitrosodibenzylamine, a compound belonging to the nitrosamine family. Nitrosamines are known for their potential carcinogenic properties and are often studied for their effects on biological systems. This compound is used as an analytical standard in various scientific research applications due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodibenzylamine-d10 typically involves the nitrosation of dibenzylamine-d10. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows:
- Dissolve dibenzylamine-d10 in an appropriate solvent like ethanol.
- Add sodium nitrite to the solution.
- Slowly add hydrochloric acid to the mixture while maintaining a low temperature.
- Stir the reaction mixture for a specified period.
- Isolate the product by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitrosation process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrosodibenzylamine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert this compound to amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitrosodibenzylamine-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an analytical standard for the quantification of nitrosamines in various samples.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential effects on DNA and its role in cancer research.
Industry: Used in the quality control of pharmaceuticals and other products to ensure the absence of harmful nitrosamines.
Wirkmechanismus
N-Nitrosodibenzylamine-d10 exerts its effects primarily through the formation of DNA adducts, leading to DNA damage. The compound induces DNA single-strand breaks, which can result in mutations and potentially lead to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways. The compound’s interaction with these targets disrupts normal cellular processes and can lead to cell death or transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodiphenylamine
- **N
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
RZJLAUZAMYYGMS-LHNTUAQVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















